Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride is a synthetic organic compound with the molecular formula C18H28ClNO4 . This compound is characterized by its piperidine ring, which is substituted with a hydroxy group, a methylphenoxy group, and an ethyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution reactions: The hydroxy and methylphenoxy groups are introduced through nucleophilic substitution reactions.
Esterification: The ethyl ester group is introduced through an esterification reaction involving ethanol and a carboxylic acid derivative.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the phenoxy group.
Scientific Research Applications
Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-[2-hydroxy-3-(3-methylphenoxy)propyl]piperidine-3-carboxylate: This compound has a similar structure but with a different position of the methyl group on the phenoxy ring.
Ethyl 1-[2-hydroxy-3-(4-methylphenoxy)propyl]piperidine-3-carboxylate: Another similar compound with the methyl group in the para position on the phenoxy ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent positions and resulting chemical properties.
Biological Activity
Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from various studies and databases.
Chemical Structure and Properties
The compound is characterized by its piperidine core, which is modified with a carboxylate group and a hydroxylated phenoxypropyl side chain. The molecular formula is C19H27ClN2O4, indicating the presence of chlorine and nitrogen atoms that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization at the 1 and 3 positions. The details of the synthetic pathways can be referenced in patent literature, which outlines various methodologies for achieving high yields and purity levels .
Pharmacological Profile
Research has indicated that derivatives of piperidine compounds exhibit a range of biological activities, including:
- Calcium Channel Blockade : Some studies have shown that related compounds can act as selective inhibitors of T-type calcium channels. For instance, derivatives like 1-(2-hydroxy-3-phenyloxypropyl)piperazine have demonstrated significant selectivity over hERG channels, which are crucial for cardiac function .
- Antidepressant Effects : Compounds with similar structural motifs have been investigated for their potential as antidepressants. The dual action on serotonin and norepinephrine reuptake mechanisms suggests a possible therapeutic application in mood disorders .
- Anxiolytic Properties : Ethyl esters of piperidine derivatives have been explored for their anxiolytic effects, indicating that modifications to the piperidine structure can enhance efficacy in treating anxiety-related conditions .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Calcium Channel Inhibition : In vitro assays demonstrated that certain piperazine derivatives showed high selectivity for T-type calcium channels with IC50 values significantly lower than those affecting hERG channels. This selectivity is crucial for minimizing cardiac side effects .
- Pharmacokinetic Profiles : Compounds structurally similar to Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate were evaluated in animal models, revealing favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics conducive for oral administration .
Data Tables
Property | Value |
---|---|
Molecular Formula | C19H27ClN2O4 |
Molecular Weight | 364.88 g/mol |
Solubility | Soluble in DMSO |
LogP | 3.5 |
pKa | 7.0 (estimated) |
Properties
IUPAC Name |
ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.ClH/c1-3-22-18(21)15-8-6-10-19(11-15)12-16(20)13-23-17-9-5-4-7-14(17)2;/h4-5,7,9,15-16,20H,3,6,8,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZNCCSGGKTMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(COC2=CC=CC=C2C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.